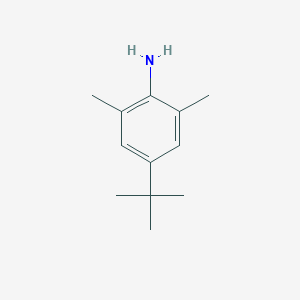
4-(Tert-Butyl)-2,6-Dimethylaniline
Cat. No. B189659
Key on ui cas rn:
42014-60-8
M. Wt: 177.29 g/mol
InChI Key: CHHGWEBJQVWINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04340758
Procedure details


contacting the 2-nitro-1,3-dimethyl-5-tertiarybutylbenzene with hydrogen in the presence of a hydrogenation catalyst at a temperature of from about 0° C. to about 200° C. and a pressure of from about 0 psig to about 2000 psig to form 2,6-dimethyl-4-tertiary-butylaniline;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:6][C:5]=1[CH3:15])([O-])=O.[H][H]>>[CH3:15][C:5]1[CH:6]=[C:7]([C:11]([CH3:13])([CH3:12])[CH3:14])[CH:8]=[C:9]([CH3:10])[C:4]=1[NH2:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1C)C(C)(C)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from about 0° C. to about 200° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(N)C(=CC(=C1)C(C)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
